Cas no 92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid)

4'-Nitro1,1'-biphenyl-4-carboxylic Acid structure
92-89-7 structure
Nom du produit:4'-Nitro1,1'-biphenyl-4-carboxylic Acid
Numéro CAS:92-89-7
Le MF:C13H9NO4
Mégawatts:243.214863538742
MDL:MFCD00043911
CID:806763
PubChem ID:66723

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Propriétés chimiques et physiques

Nom et identifiant

    • 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
    • [1,1'-Biphenyl]-4-carboxylicacid, 4'-nitro-
    • 4-(4-nitrophenyl)benzoic acid
    • 4-carboxy-4'-nitrobiphenyl
    • 4-Nitro-4'-biphenylcarboxylic acid
    • 4'-Nitro-biphenyl-4-carbonsaeure
    • 4'-Nitro-biphenyl-4-carboxylic acid
    • 4'-Nitrodiphenyl-4-carboxylic acid
    • 4'-Nitro[1,1'-biphenyl]-4-carboxylic acid
    • 4'-Nitrobiphenyl-4-carboxylic acid
    • [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
    • 4-(4'-nitrophenyl)benzoic acid
    • (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-
    • 4'-Nitro(1,1'-biphenyl)-4-carboxylic acid
    • NSC210796
    • PubChem10301
    • 4-Biphenylcarboxylic acid, 4′-nitro- (6CI, 7CI, 8CI)
    • 4′-Nitro[1,1′-biphenyl]-4-carboxylic acid (ACI)
    • 4-Carboxy-4′-nitrobiphenyl
    • 4-Nitro-4′-biphenylcarboxylic acid
    • 4′-Nitro-1,1′-biphenyl-4-carboxylic acid
    • 4′-Nitrobiphenyl-4-carboxylic acid
    • NSC 210796
    • EINECS 202-201-0
    • CS-0157586
    • EU-0067976
    • BDBM50060973
    • CHEMBL109066
    • NSC-210796
    • LM5ZA4XV5M
    • 4''-Nitro-biphenyl-4-carboxylic acid
    • Oprea1_448442
    • 4-Biphenylcarboxylic acid, 4'-nitro-
    • A10919
    • AKOS001593415
    • 4-nitro-4'-biphenyl carboxylic acid
    • 92-89-7
    • MFCD00043911
    • 4'-Nitro-[1,1'-biphenyl]-4-carboxylicacid
    • SCHEMBL628405
    • 4'-nitro[1,1-biphenyl]-4-carboxylic acid
    • 4 inverted exclamation mark -Nitrobiphenyl-4-carboxylic Acid
    • [1, 4'-nitro-
    • SY064945
    • DTXSID6059073
    • 4'-nitro-1,1'-biphenyl-4-carboxylic acid
    • 3X-0716
    • NS00039502
    • 4'-Nitro1,1'-biphenyl-4-carboxylic Acid
    • MDL: MFCD00043911
    • Piscine à noyau: 1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16)
    • La clé Inchi: LYINHPAEAYJDIR-UHFFFAOYSA-N
    • Sourire: O=C(C1C=CC(C2C=CC([N+](=O)[O-])=CC=2)=CC=1)O

Propriétés calculées

  • Qualité précise: 243.05300
  • Masse isotopique unique: 243.053158
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 2
  • Complexité: 309
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 83.1
  • Le xlogp3: 3.5

Propriétés expérimentales

  • Dense: 1.4±0.1 g/cm3
  • Point de fusion: 350°
  • Point d'ébullition: 450.2±28.0 °C at 760 mmHg
  • Point d'éclair: 194.2±12.5 °C
  • Indice de réfraction: 1.637
  • Le PSA: 83.12000
  • Le LogP: 3.48320
  • Pression de vapeur: 0.0±1.2 mmHg at 25°C

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Informations de sécurité

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Données douanières

  • Code HS:2916399090
  • Données douanières:

    Code douanier chinois:

    2916399090

    Résumé:

    2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé

    Résumé:

    2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

4'-Nitro1,1'-biphenyl-4-carboxylic Acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044317-500mg
4'-Nitro1,1'-biphenyl-4-carboxylic Acid
92-89-7 >95%
500mg
2876.0CNY 2021-07-13
eNovation Chemicals LLC
D519670-5g
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
92-89-7 97%
5g
$1785 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N92830-5g
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
92-89-7 95%
5g
¥168.0 2024-07-19
abcr
AB157689-10 g
4'-Nitro[1,1'-biphenyl]-4-carboxylic acid; .
92-89-7
10g
€229.40 2022-06-11
TRC
N494775-1g
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid
92-89-7
1g
$ 170.00 2022-06-03
Fluorochem
080150-1g
4'-Nitrobiphenyl-4-carboxylic acid
92-89-7 95%
1g
£67.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044317-5g
4'-Nitro1,1'-biphenyl-4-carboxylic Acid
92-89-7 >95%
5g
15476.0CNY 2021-07-05
TRC
N494775-250mg
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid
92-89-7
250mg
$69.00 2023-05-17
TRC
N494775-1000mg
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid
92-89-7
1g
$207.00 2023-05-17
Alichem
A019117592-10g
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
92-89-7 95%
10g
$346.50 2023-08-31

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
Référence
Preparation of siaololigosaccharides as antagonist for both E- and P-selectins
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  FibreCat 1007 Solvents: Ethanol ,  1,2-Dimethoxyethane ,  Water ;  rt → 60 °C; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Catalysts: Diethanolamine (polystyrene bound) ,  Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ;  18 h, rt
Référence
Minimization of palladium content in Suzuki cross-coupling reactions
Tye, Heather; Whittaker, Mark; Ramdeehul, Shailesh, Combinatorial Chemistry & High Throughput Screening, 2006, 9(9), 703-710

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Nitric acid ;  1 h, cooled
Référence
Preparation of biphenyl-4-yl amino acid derivatives for the treatment of obesity
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Nitric acid
Référence
Thermodynamic properties of nitro derivatives of diphenyl ether and biphenyl
Tkachenko, Ekaterina S.; Druzhinina, Anna I.; Avramenko, Natal'ya V.; Varushchenko, Raisa M.; Emelina, Anna L.; et al, Vestnik Moskovskogo Universiteta, 2011, 52(5), 341-351

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  rt; rt → 80 °C; 6 h, 80 °C
Référence
Preparation of oligosaccharide glycomimetic antagonists as E- and P-selectin modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium chloride Solvents: Tetrahydrofuran ;  6 h, rt → 80 °C
Référence
Preparation of oligosaccharides and conjugates thereof for the treatment of Pseudomonas bacteria infection
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Water ;  rt → reflux
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  overnight, heated
1.3 Reagents: Hydrogen ion Solvents: Water ;  acidified
Référence
Preparation of methionine derivatives as inhibitors of protein isoprenyl transferases
, United States, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: 2491671-54-4 Solvents: Methanol ;  1.5 MPa, rt → 55 °C; 12 h, 1.5 MPa, 55 °C
Référence
Micro/mesoporous conjugated fluorinated iron-porphyrin polymer: porosity and heterogeneous catalyst for oxidation
Dong, Anwang; Wang, Dongxu; Dai, Tingting; Chen, Qi; Feng, Lijuan; et al, Advanced Composites and Hybrid Materials, 2018, 1(4), 696-704

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Référence
Preparation of hetero-bifunctional naphthalene and glycomimetic compounds for selectin inhibition
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 11
1.2 Reagents: Sodium hypochlorite ;  20 min, 60 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide ;  pH 10 - 11
Référence
Synthesis method for reduction of vat yellow F3GC
, China, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Pyridine ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt → reflux; overnight, reflux
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified
Référence
Preparation of amino acid derivatives as inhibitors of protein isoprenyl transferases
, United States, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 6 h, 80 °C
Référence
Compounds and methods for inhibiting selectin-mediated function
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Référence
Preparation of substituted N-[(aminoiminomethyl or aminomethyl)phenyl]propyl amides as Factor Xa inhibitors
, United States, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  overnight, reflux
Référence
Preparation of tetrahydro-isoquinolines as copper chelators useful in therapy of Alzheimer's and Wilson's diseases
, European Patent Organization, , ,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  48 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Référence
Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA)
Venkatraj, Muthusamy; Messagie, Jonas; Joossens, Jurgen; Lambeir, Anne-Marie; Haemers, Achiel; et al, Bioorganic & Medicinal Chemistry, 2012, 20(4), 1557-1568

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Nitric acid ;  cooled; 1 h, cooled
1.2 Solvents: Ethanol ;  2 h, reflux
Référence
Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents
Lu, Chenshu; Tang, Ke; Li, Yan; Li, Peng; Lin, Ziyun; et al, European Journal of Medicinal Chemistry, 2014, 77, 351-360

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 22 h, rt
Référence
Photoactivatable HNO-releasing compounds using the retro-Diels-Alder reaction
Adachi, Yusuke; Nakagawa, Hidehiko; Matsuo, Kazuya; Suzuki, Takayoshi; Miyata, Naoki, Chemical Communications (Cambridge, 2008, (41), 5149-5151

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladate(2-), [[3,3′-[1,4-butanediylbis[(imino-κN)methylene]]bis[4-(hydroxy-κO)… Solvents: Water ;  2 h, 80 °C
Référence
Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and Air
Bunda, Szilvia ; Udvardy, Antal ; Voronova, Krisztina ; Joo, Ferenc, Journal of Organic Chemistry, 2018, 83(24), 15486-15492

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Isopropanol ,  Water ;  2 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water ;  neutralized
Référence
Synthesis and luminescence properties of biphenyl-type firefly luciferin analogs with a new, near-infrared light-emitting bioluminophore
Miura, Chihiro; Kiyama, Masahiro; Iwano, Satoshi; Ito, Kazuto; Obata, Rika; et al, Tetrahedron, 2013, 69(46), 9726-9734

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Nitric acid Solvents: Water ;  1 h, cooled
Référence
Preparation of biphenyl-4-ylcarbonyl amino acid derivatives for the treatment of obesity
, World Intellectual Property Organization, , ,

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Raw materials

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Preparation Products

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Littérature connexe

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